

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Oxa-2-azaspiro[3.4]octane

Cat. No.: B1396107

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In the landscape of modern drug development, the pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic properties is relentless. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this "flatland" have become increasingly apparent, leading to challenges in achieving selectivity and avoiding off-target effects. Spirocyclic scaffolds have emerged as a powerful solution, offering rigid, three-dimensional architectures that can more effectively probe the complex topologies of biological targets.^[1]

This guide focuses on a particularly promising scaffold: **6-Oxa-2-azaspiro[3.4]octane**. This molecule merges the conformational rigidity of a spiro[3.4]octane system with the favorable physicochemical properties imparted by an oxetane ring. The oxetane moiety, a four-membered ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups, often enhancing aqueous solubility, metabolic stability, and hydrogen bonding capacity while maintaining a low molecular weight.^[2] As a Senior Application Scientist, this document will provide a comprehensive overview of this scaffold's core attributes, plausible synthetic strategies, and its potential applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

A precise understanding of a scaffold's fundamental properties is the cornerstone of its application in drug design.

- IUPAC Name: **6-oxa-2-azaspiro[3.4]octane**[\[3\]](#)
- CAS Number: 410070-90-5[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₆H₁₁NO[\[3\]](#)
- Molecular Weight: 113.16 g/mol [\[3\]](#)

The spirocyclic nature of this compound, defined by the single carbon atom shared between the azetidine and tetrahydrofuran rings, creates a rigid three-dimensional framework. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the high fraction of sp³-hybridized carbons is a desirable trait correlated with higher clinical success rates.[\[1\]](#)

Property	Value	Source
Molecular Weight	113.16 g/mol	PubChem [3]
Molecular Formula	C ₆ H ₁₁ NO	PubChem [3]
XLogP3	-0.3	PubChem [3]
Hydrogen Bond Donor Count	1	PubChem [3]
Hydrogen Bond Acceptor Count	2	PubChem [3]
Predicted Boiling Point	187.1 ± 33.0 °C	ChemicalBook [5]
Predicted Density	1.08 ± 0.1 g/cm ³	ChemicalBook [5]

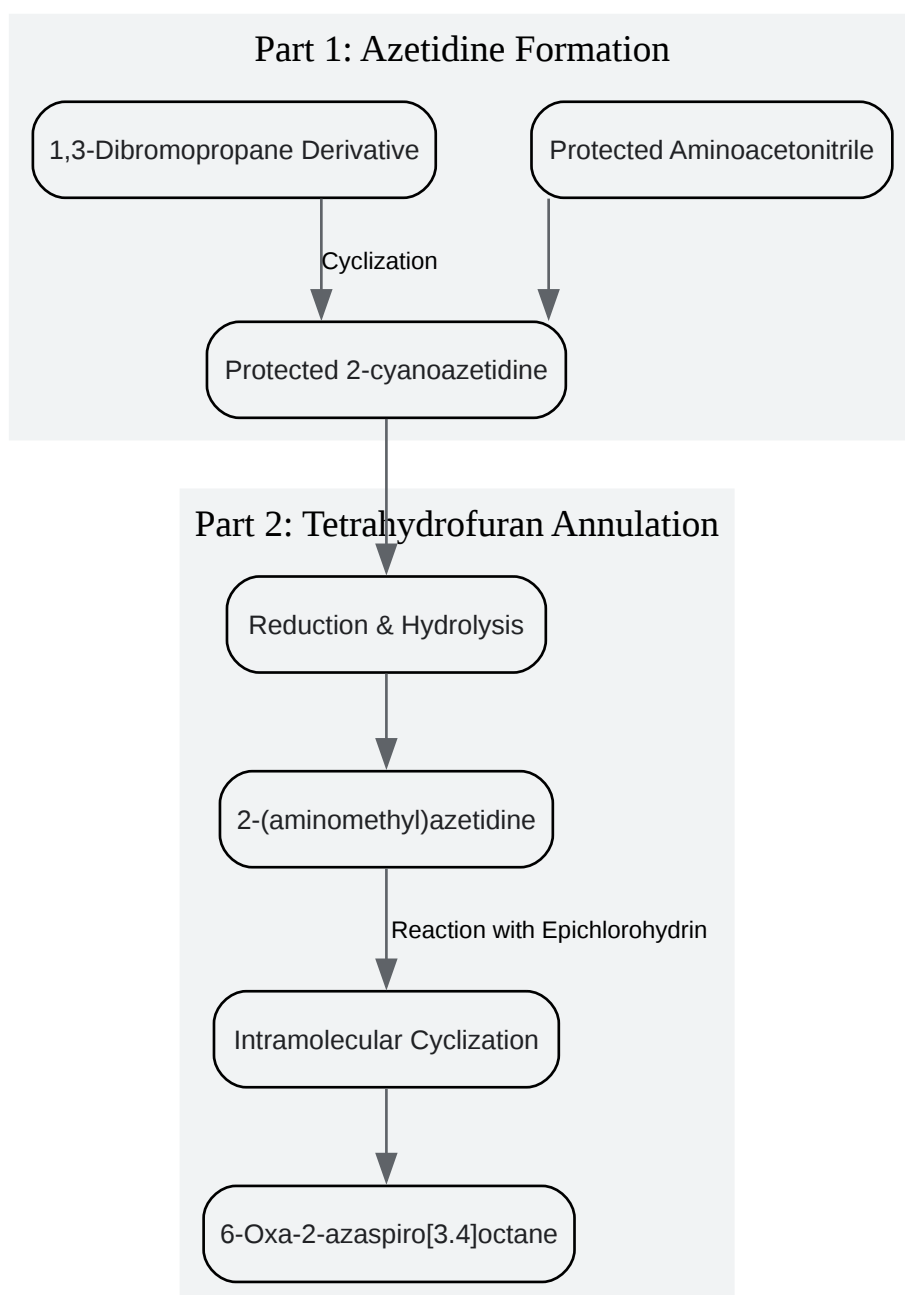
The negative XLogP3 value suggests a high degree of hydrophilicity, a property that is highly advantageous for improving the solubility of potential drug candidates.

Strategic Synthesis of the 6-Oxa-2-azaspiro[3.4]octane Core

While multiple synthetic routes can be envisioned, a robust and scalable synthesis is critical for practical applications. Although a definitive, published protocol for this specific molecule is not

widely available, a logical and chemically sound pathway can be constructed based on established methodologies for analogous structures.[7][8][9] The following proposed workflow leverages known transformations to achieve the target scaffold.

The proposed synthesis involves the creation of the azetidine ring followed by the annulation of the tetrahydrofuran ring. This approach allows for controlled introduction of the key heteroatoms.



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Caption: Proposed Synthetic Workflow for **6-Oxa-2-azaspiro[3.4]octane**.

Protocol 1: Hypothetical Synthesis of 6-Oxa-2-azaspiro[3.4]octane

This protocol is a hypothetical, logical construction based on established organic chemistry principles.

Step 1: Synthesis of N-Protected 3-Oxoazetidine

- Start with a suitable N-protected β -amino acid, such as N-Boc- β -alanine.
- Activate the carboxylic acid using a coupling agent (e.g., DCC/DMAP or CDI).
- Induce intramolecular cyclization via a Dieckmann-type condensation to form the N-Boc-3-oxoazetidine. The protection group (Boc) is crucial for directing the reaction and ensuring stability.
- Purify the product via column chromatography on silica gel.

Step 2: Spiro-annulation to form the Oxetane Ring

- Treat the N-Boc-3-oxoazetidine with a sulfur ylide, such as the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a strong base like NaH). This reaction will convert the ketone into a spiro-epoxide.
- The resulting spiro-epoxide is then subjected to a ring-opening and subsequent intramolecular ring-closing reaction. This can be achieved under acidic or basic conditions, where the epoxide is opened by a suitable nucleophile, and the resulting diol intermediate cyclizes to form the more stable five-membered tetrahydrofuran ring. An alternative, more direct approach to the oxetane ring could involve a Paterno-Büchi [2+2] photocycloaddition between a protected 3-methyleneazetidine and formaldehyde, though this may present regioselectivity challenges.^[7]

Step 3: Deprotection

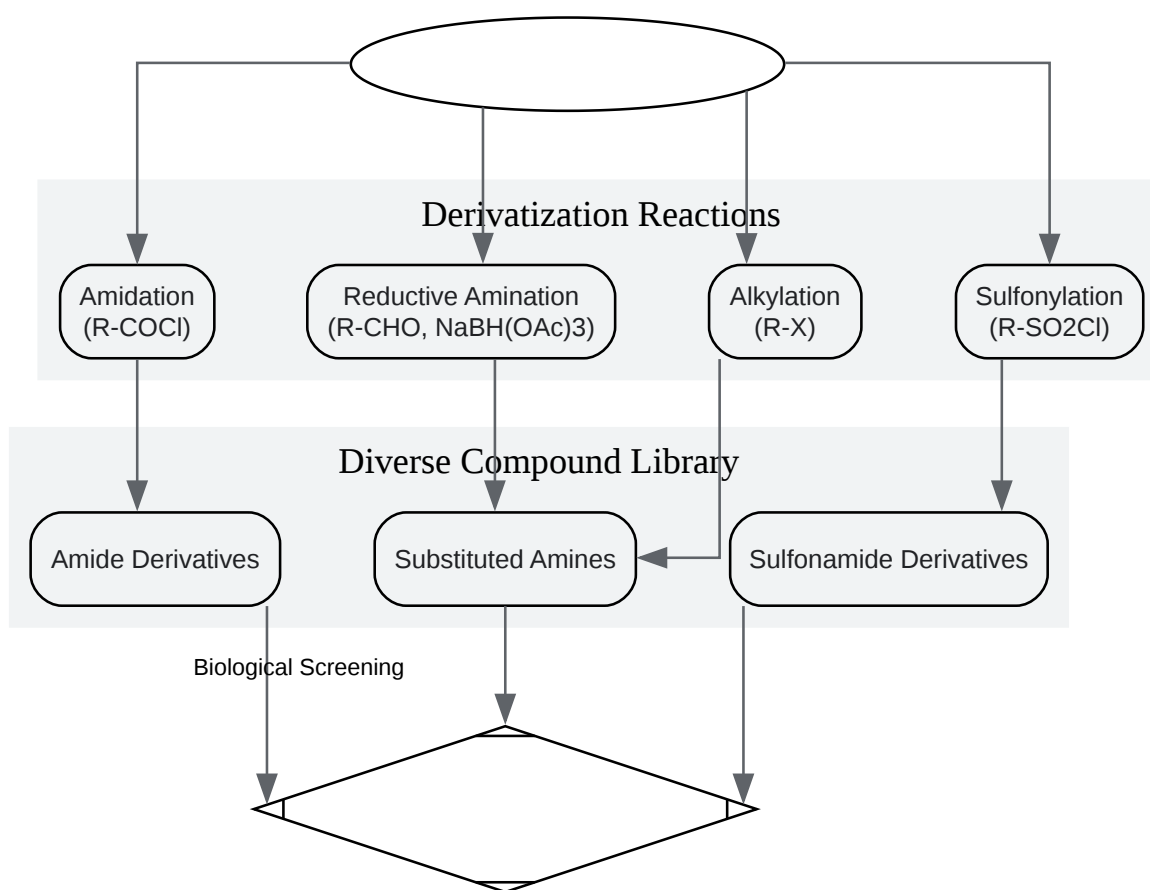
- Remove the Boc protecting group from the nitrogen atom using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product.
- The crude product can be purified by distillation or by converting it to a salt (e.g., hydrochloride or oxalate) for easier handling and purification by recrystallization.^{[4][10]}

This self-validating protocol includes protective group chemistry to ensure specific reactivity and concludes with a straightforward deprotection to yield the final, versatile scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **6-Oxa-2-azaspiro[3.4]octane** lies in its potential as a versatile building block for creating diverse libraries of bioactive compounds. The secondary amine serves as a synthetic handle for introducing a wide array of substituents, allowing for the systematic exploration of chemical space around a rigid, 3D core.

Derivatives of the broader spiro[3.4]octane class have shown significant promise as potent and selective inhibitors of key therapeutic targets. For instance, spiro[3.4]octane-based compounds have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, making them promising candidates for cancer immunotherapy.^[11] The unique vectoral projection of substituents from the spiro core allows for optimized interactions within a target's binding pocket.



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Caption: Workflow for Derivatization and Screening of the Scaffold.

Experimental Workflow: Library Synthesis via Amide Coupling

The following is a standard, robust protocol for derivatizing the scaffold.

- **Reaction Setup:** In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **6-Oxa-2-azaspiro[3.4]octane** (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir for 10 minutes at room temperature.

- **Acylating Agent Addition:** Slowly add a solution of the desired acyl chloride or carboxylic acid (1.1 equivalents) that has been pre-activated with a coupling agent like HATU or HOBt.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.^[12]

This workflow enables the rapid generation of a diverse set of amides, which can then be submitted for high-throughput screening against various biological targets.

Conclusion

6-Oxa-2-azaspiro[3.4]octane is more than just a novel molecule; it is a strategic tool for modern medicinal chemists. Its inherent three-dimensionality, conferred by the spirocyclic system, and its favorable physicochemical properties, enhanced by the oxetane ring, position it as a superior scaffold for escaping the "flatland" of traditional drug discovery. The synthetic accessibility and the versatile secondary amine handle provide a robust platform for generating libraries of novel compounds with significant potential for improved pharmacological profiles. For researchers aiming to develop the next generation of therapeutics, the exploration of the chemical space around the **6-Oxa-2-azaspiro[3.4]octane** core represents a promising and scientifically sound frontier.

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